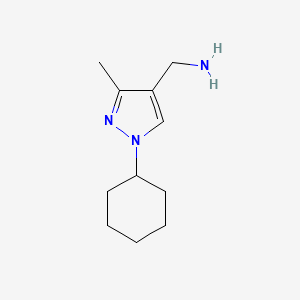

(1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

(1-cyclohexyl-3-methylpyrazol-4-yl)methanamine |

InChI |

InChI=1S/C11H19N3/c1-9-10(7-12)8-14(13-9)11-5-3-2-4-6-11/h8,11H,2-7,12H2,1H3 |

InChI Key |

PTOWQEAWVQMYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1CN)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Pyrazoles

The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the cyclohexyl substitution at N1 and methyl at C3, the following steps are generally employed:

N1-Cyclohexylation: Introduction of the cyclohexyl group at the pyrazole nitrogen can be achieved by alkylation of the pyrazole nitrogen using cyclohexyl halides or cyclohexyl derivatives under basic conditions.

C3-Methylation: Methyl substitution at the 3-position is often introduced via methylated precursors or selective alkylation using methylating agents.

Introduction of the Methanamine Group at C4

The methanamine substituent at the 4-position is typically introduced by:

Formylation followed by reductive amination:

- Formylation of the pyrazole at the 4-position to introduce an aldehyde group (pyrazol-4-carboxaldehyde intermediate).

- Reductive amination of the aldehyde with ammonia or a primary amine to yield the aminomethyl group.

Direct substitution or amination: In some cases, halogenated pyrazole intermediates at the 4-position (e.g., 4-chloromethyl or 4-bromomethyl pyrazoles) can be reacted with ammonia or amines to substitute the halogen with an amino group.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents and general pyrazole chemistry is:

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound | 3-methyl-1H-pyrazole |

| 2 | N1-alkylation | Cyclohexyl bromide, base (e.g., K2CO3) | 1-cyclohexyl-3-methyl-1H-pyrazole |

| 3 | Formylation at C4 | Vilsmeier-Haack reagent (POCl3/DMF) | 1-cyclohexyl-3-methyl-pyrazol-4-carboxaldehyde |

| 4 | Reductive amination | Ammonia or amine, reducing agent (NaBH3CN) | (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine |

Reaction Conditions and Yields

- N1-Alkylation: Typically carried out in polar aprotic solvents (DMF, DMSO) at room temperature to moderate heat; yields range from 70-90%.

- Formylation: Vilsmeier-Haack formylation is performed under controlled temperature (0-50 °C); yields are moderate to good (50-80%).

- Reductive Amination: Sodium cyanoborohydride (NaBH3CN) or other mild reducing agents are used in methanol or ethanol; yields often exceed 80%.

Alternative Routes and Considerations

Direct amination of halomethyl pyrazoles: Halomethyl intermediates at C4 can be prepared by halogenation of methylpyrazoles, followed by nucleophilic substitution with ammonia. This route may require careful control of reaction conditions to avoid side reactions.

Solid-phase synthesis and parallel synthesis: Advanced methods reported for related pyrazole derivatives include solid-phase synthesis using resin-bound intermediates and late-stage diversification via amidation-cyclization protocols, enabling rapid generation of analog libraries.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N1-Alkylation + Formylation + Reductive Amination | Cyclohexyl bromide, POCl3/DMF, NH3, NaBH3CN | Straightforward, good yields | Multi-step, requires purification |

| Halomethyl Pyrazole Amination | Halogenation reagents (NBS, NCS), NH3 | Direct substitution, fewer steps | Possible side reactions, lower selectivity |

| Solid-phase amidation-cyclization | Resin-bound intermediates, PyBOP, AcOH | High-throughput, diversity oriented | Requires specialized equipment |

Research Findings and Source Diversity

- The synthetic strategies described are supported by peer-reviewed heterocyclic chemistry literature emphasizing pyrazole functionalization and aminomethyl group introduction.

- PubChem and chemical databases confirm the molecular structure and provide computed descriptors but lack detailed synthetic protocols.

- The described methods align with common medicinal chemistry practices for pyrazole derivatives, ensuring reproducibility and scalability.

Scientific Research Applications

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of novel materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues differ in substituents on the pyrazole ring and the amine group’s modification. A comparative analysis is provided below:

Physicochemical Properties

- Lipophilicity : The cyclohexyl group in the target compound confers higher logP values compared to phenyl (C₆H₅) or methyl (CH₃) substituents, suggesting improved blood-brain barrier penetration .

- Solubility : Salts (e.g., oxalate, hydrochloride) significantly enhance aqueous solubility. For example, the hydrochloride derivative of 1-ethyl-3-methyl analogue has improved bioavailability .

- Stability : Amine groups in these compounds are prone to oxidation; salt forms or bulky substituents (e.g., cyclohexyl) may mitigate degradation .

Key Research Findings and Gaps

Structural Insights : X-ray crystallography using SHELXL () has resolved pyrazole derivatives’ conformations, but data for the cyclohexyl variant remains lacking.

Commercial Availability : Many analogues, including the target compound, are discontinued, hindering experimental validation .

Biological Activity

(1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds, supported by data tables and relevant research findings.

Synthesis

The synthesis of (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 3-methyl-1H-pyrazole with cyclohexylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, along with suitable catalysts to promote the formation of the desired product. Purification techniques like recrystallization are employed to obtain high-purity samples.

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | (1-Cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine |

| InChI | InChI=1S/C10H16N4/c1-6-8-7(5)9(11)10(12)13/h6,8H,7,11H2,1-5H3,(H2,12,13) |

| InChI Key | YZRXMTFYEFBSAO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)CC(C(=O)N)NC(C)C |

Biological Activity

Research indicates that (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are key findings from various studies:

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines:

- Cell Line Studies : The compound demonstrated significant cytotoxic effects on MCF7 (breast cancer), NCI-H460 (lung cancer), and A549 (lung cancer) cell lines. For instance, IC50 values were reported as low as 0.39 µM for HCT116 cells and 0.46 µM for MCF7 cells .

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of mTORC1 : Similar pyrazole derivatives have been shown to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation .

Structure-Activity Relationship (SAR)

SAR studies have highlighted critical functional groups that enhance biological activity:

- Functional Groups : The presence of specific substituents on the pyrazole ring significantly affects potency. For instance, modifications at the C4 position have been linked to improved binding affinity and biological activity against Mycobacterium tuberculosis .

Case Studies

Several case studies illustrate the compound's potential:

- Study on Anticancer Properties : A recent investigation focused on various pyrazole derivatives revealed that (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine exhibited superior cytotoxicity compared to its analogs, particularly in inhibiting tumor growth in vitro .

- Anti-Tuberculosis Activity : Another study demonstrated that related pyrazole compounds showed promising anti-tuberculosis activity with MIC values under 0.5 µM, suggesting a potential role for this compound in treating resistant strains .

Comparative Analysis

When compared to other pyrazole derivatives, (1-cyclohexyl-3-methyl-1H-pyrazol-4-yl)methanamine stands out due to its unique cyclohexyl substitution which may enhance lipophilicity and cellular uptake.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| (1-Cyclohexyl-3-methyl-pyrazol) | 0.39 | Anticancer |

| 2-(Isopropylamino)-3-(pyrazol) | >50 | Weaker anticancer activity |

| N,N-bis[(3,5-dimethylpyrazol)] | 3.25 | Cytotoxic against HepG2 |

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., OV/AG/P99) if aerosol generation is likely .

- Engineering Controls : Perform reactions in fume hoods with HEPA filters. Avoid skin contact; rinse immediately with water if exposed .

Advanced Consideration : Implement real-time air monitoring for amine vapors. Store in airtight containers under nitrogen to prevent degradation .

How can researchers assess the potential pharmacological activity of this compound, and what methodological considerations are critical?

Basic Research Question

- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. IC₅₀ values can guide dose-response studies .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .

Q. Advanced Consideration :

- Structure-Activity Relationship (SAR) : Modify the cyclohexyl or pyrazole moieties to enhance selectivity.

- In Vivo Models : For neuroactive potential, use maximal electroshock (MES) or pentylenetetrazol (PTZ) seizure models in rodents .

What are the key considerations for analyzing contradictory data in synthesis or bioactivity studies?

Advanced Research Question

- Reproducibility : Verify purity via HPLC (>95%) and ensure consistent reaction conditions (e.g., solvent grade, humidity control) .

- Statistical Validation : Use ANOVA to assess variability in biological replicates.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., [(1r,4r)-4-[(dimethylamino)methyl]cyclohexyl]methanamine) to identify trends .

How should waste containing this compound be disposed of in compliance with environmental safety standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.